Genistein-2',3',5',6'-d4 Genistein-2',3',5',6'-d4 Genistein-d4 is intended for use as an internal standard for the quantification of genistein by GC- or LC-MS. Genistein is an isoflavonoid phytoestrogen that has been found in soybeans (G. max/S. hispida) and has kinase inhibitory, anticancer, pro-cancer, hepatoprotective, and antiviral properties. It inhibits the tyrosine kinases EGFR, pp50v-Src, and pp110gag-fes (IC50 = 6, 7-8, and 6.5 µg/ml, respectively) and decreases EGF-induced serine, threonine, and tyrosine phosphorylation of EGFR in A431 cells when used at a concentration of 20 µg/ml. Genistein inhibits proliferation and induces apoptosis in a variety of cancer cells, including Bel 7402 hepatocellular carcinoma cells when used at a concentration of 10 µg/ml. It reduces tumor invasion and angiogenesis in a Bel 7402 mouse subrenal capsule xenograft model when administered at a dose of 50 mg/kg per day. However, when administered at the same dose on postnatal days 1-5, genistein increases the incidence of uterine adenocarcinoma in a mouse model of cancer induced by the estrogen receptor agonist diethylstilbestrol (DES;). It reduces lipid accumulation and inflammation in the liver of ovariectomized (OVX) and non-OVX female rats in a model of high-fat high-fructose diet-induced nonalcoholic hepatosteatosis (NASH) when administered at a dose of 16 mg/kg per day. Genistein (10 µM) also inhibits HIV-1 DNA synthesis in resting CD4+ T cells.

Brand Name: Vulcanchem
CAS No.: 187960-08-3
VCID: VC20762002
InChI: InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D
SMILES: C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Molecular Formula: C15H10O5
Molecular Weight: 274.26 g/mol

Genistein-2',3',5',6'-d4

CAS No.: 187960-08-3

Cat. No.: VC20762002

Molecular Formula: C15H10O5

Molecular Weight: 274.26 g/mol

* For research use only. Not for human or veterinary use.

Genistein-2',3',5',6'-d4 - 187960-08-3

CAS No. 187960-08-3
Molecular Formula C15H10O5
Molecular Weight 274.26 g/mol
IUPAC Name 5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D
Standard InChI Key TZBJGXHYKVUXJN-RHQRLBAQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C2=COC3=CC(=CC(=C3C2=O)O)O)[2H])[2H])O)[2H]
SMILES C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O

Genistein-2',3',5',6'-d4 is a deuterated isotopologue of the isoflavone genistein, primarily employed as an internal standard for precise quantification in analytical chemistry. Its structural modifications and stable isotope labeling make it indispensable for mass spectrometry-based analyses in pharmacokinetic and metabolic studies.

Synthesis and Characterization

Synthesis involves selective deuterium incorporation via acid-catalyzed hydrogen-deuterium exchange or catalytic deuteration methods. Key literature reports:

  • Journal of Labelled Compounds and Radiopharmaceuticals (2006): Described deuterium labeling at aromatic positions using deuterated solvents and palladium catalysts .

  • Tetrahedron Letters (1997): Detailed regioselective deuteration via ortho-directed substitution .

Analytical Applications

Genistein-2',3',5',6'-d4 is critical in GC-MS and LC-MS workflows for quantifying endogenous genistein levels in biological matrices. Advantages include:

  • Co-elution with non-deuterated genistein, minimizing retention time variability.

  • Distinct mass-to-charge (m/z) ratio (Δm/z = +4), enabling unambiguous detection .

Example application: Quantifying genistein in plasma samples with a limit of detection (LOD) < 1 ng/mL .

Research Findings

  • Anti-Inflammatory Mechanisms: Genistein (non-deuterated) suppresses NF-κB activation by 70% at 200 µM in dendritic cells, reducing TNF-α and IL-6 production .

  • Tyrosine Kinase Inhibition: Competes with ATP-binding sites, blocking signal transduction pathways .

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